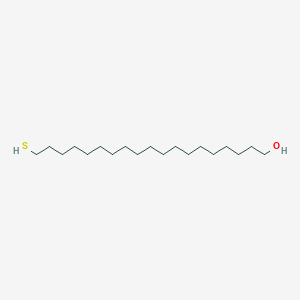
19-Sulfanylnonadecan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
19-Sulfanylnonadecan-1-OL is an organic compound with the molecular formula C19H40OS. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a long carbon chain. This compound is part of the broader class of fatty alcohols, which are known for their various applications in industrial and scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 19-Sulfanylnonadecan-1-OL typically involves the introduction of a sulfanyl group to a nonadecanol precursor. One common method is the thiolation of nonadecanol using thiolating agents such as hydrogen sulfide (H2S) or thiourea under controlled conditions. The reaction is usually carried out in the presence of a catalyst like zinc chloride (ZnCl2) to facilitate the formation of the sulfanyl group .
Industrial Production Methods: On an industrial scale, the production of this compound can involve the use of supercritical carbon dioxide (SC-CO2) extraction techniques. This method allows for the efficient extraction and purification of the compound from natural sources or synthetic mixtures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the sulfanyl group is converted to a sulfonic acid group (-SO3H) using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form nonadecanethiol by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur where the hydroxyl group is replaced by other functional groups using reagents like phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), mild acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Phosphorus tribromide (PBr3), room temperature.
Major Products:
Oxidation: Nonadecanesulfonic acid.
Reduction: Nonadecanethiol.
Substitution: Nonadecyl bromide.
科学研究应用
19-Sulfanylnonadecan-1-OL has a wide range of applications in various scientific fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of surfactants, lubricants, and emulsifiers due to its amphiphilic nature
作用机制
The mechanism of action of 19-Sulfanylnonadecan-1-OL involves its interaction with cellular membranes and proteins. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity .
相似化合物的比较
1-Nonadecanol: A saturated fatty alcohol with a similar carbon chain length but lacking the sulfanyl group.
Nonadecanethiol: Similar to 19-Sulfanylnonadecan-1-OL but without the hydroxyl group.
Nonadecyl bromide: A halogenated derivative of nonadecanol.
Uniqueness: this compound is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound in various applications .
属性
CAS 编号 |
114896-31-0 |
|---|---|
分子式 |
C19H40OS |
分子量 |
316.6 g/mol |
IUPAC 名称 |
19-sulfanylnonadecan-1-ol |
InChI |
InChI=1S/C19H40OS/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21/h20-21H,1-19H2 |
InChI 键 |
CPKYVBYBSYKJLX-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCCCCCO)CCCCCCCCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



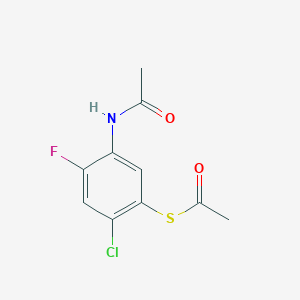
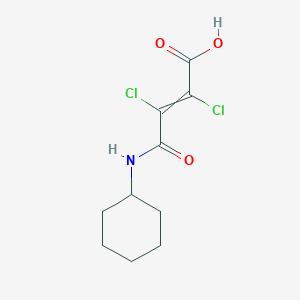
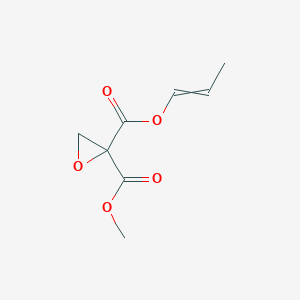
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)
![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
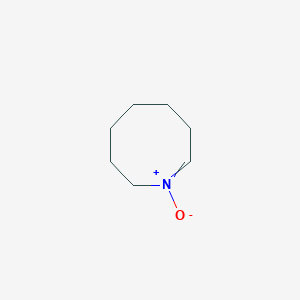
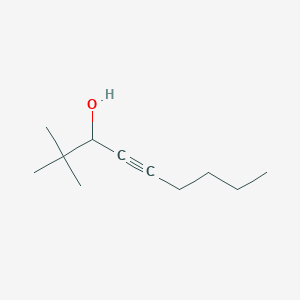
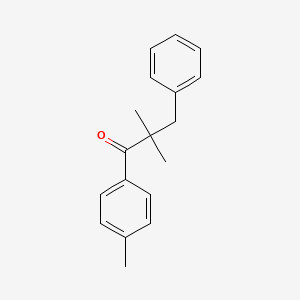
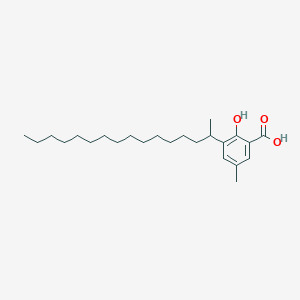
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
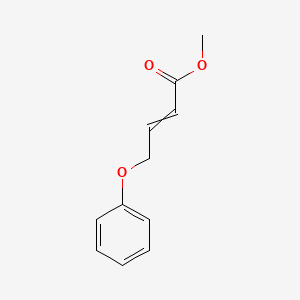
![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)

